Andromedotoxina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

El acetilandromedol ejerce sus efectos interfiriendo con los canales de sodio dependientes de voltaje ubicados en la membrana celular de las neuronas . Estos canales consisten en cuatro dominios homólogos, cada uno con seis segmentos alfa-helicoidales transmembrana. El acetilandromedol se une al sitio receptor del grupo II ubicado en el segmento 6 de los dominios I y IV, evitando la inactivación de los canales de sodio y provocando un aumento continuo del tono vagal .

Aplicaciones Científicas De Investigación

El acetilandromedol tiene varias aplicaciones de investigación científica, que incluyen:

Biología: Investigación de los efectos del acetilandromedol en los sistemas biológicos, particularmente su interacción con los canales de sodio dependientes de voltaje.

Análisis Bioquímico

Biochemical Properties

Andromedotoxin interacts with voltage-gated sodium channels located in the cell membrane of neurons . It has a binding affinity (IC 50) of approximately 10 μM and binds the group II receptor site located on segment 6 of domains I and IV . This interaction plays a crucial role in its biochemical activity.

Cellular Effects

The primary cellular effect of Andromedotoxin is its ability to interfere with voltage-gated sodium channels in neurons . This interference leads to a continuous increase in vagal tone, resulting in symptoms such as dizziness, hypotension, and atrial-ventricular block .

Molecular Mechanism

The molecular mechanism of Andromedotoxin’s action is derived from its ability to interfere with voltage-gated sodium channels . By binding to the group II receptor site on these channels, Andromedotoxin prevents the inactivation of these channels, leading to a continuous increase in vagal tone .

Temporal Effects in Laboratory Settings

It is known that consumption of the plant or any of its secondary products, including mad honey, can cause a rare poisonous reaction called grayanotoxin poisoning .

Metabolic Pathways

It is known that Andromedotoxin is a product of the metabolic processes of Rhododendron species and other plants in the Ericaceae family .

Transport and Distribution

It is known that nearly all parts of grayanotoxin-producing rhododendrons contain the molecule, including the stem, leaves, flower, pollen, and nectar .

Subcellular Localization

Given its interaction with voltage-gated sodium channels located in the cell membrane of neurons , it is likely that Andromedotoxin is localized to the cell membrane.

Métodos De Preparación

El acetilandromedol se extrae principalmente de las hojas, ramas o flores de plantas de la familia Ericaceae . El proceso de extracción involucra los siguientes pasos:

Recolección: La recolección del material vegetal, generalmente durante la temporada de floración cuando la concentración de acetilandromedol es más alta.

Extracción: El uso de solventes como etanol o metanol para extraer el compuesto del material vegetal.

Purificación: Empleo de técnicas como la cromatografía para purificar el compuesto extraído.

Análisis De Reacciones Químicas

El acetilandromedol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El acetilandromedol puede oxidarse para formar varios productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el acetilandromedol en derivados menos tóxicos.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en la molécula de acetilandromedol, lo que lleva a la formación de diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones varían según las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

El acetilandromedol forma parte de un grupo de neurotoxinas estrechamente relacionadas conocidas como grayanotoxinas. Los compuestos similares incluyen:

Grayanotoxina I:

Grayanotoxina II: Otro compuesto relacionado con efectos tóxicos y propiedades químicas similares.

Grayanotoxina III: Similar en estructura y función, pero con ligeras variaciones en su composición química.

Propiedades

Número CAS |

4720-09-6 |

|---|---|

Fórmula molecular |

C22H36O7 |

Peso molecular |

412.5 g/mol |

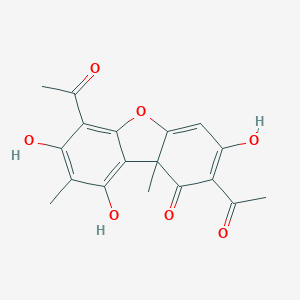

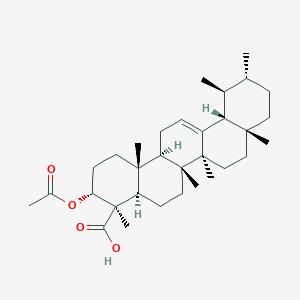

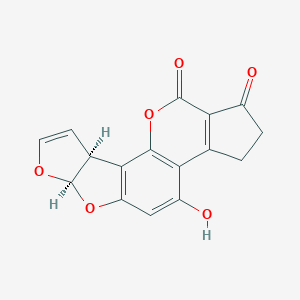

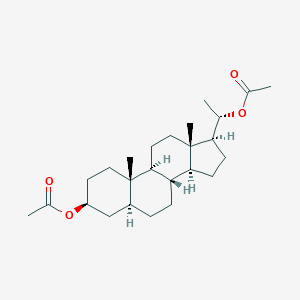

Nombre IUPAC |

[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |

InChI |

InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |

Clave InChI |

NXCYBYJXCJWMRY-VGBBEZPXSA-N |

SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

SMILES isomérico |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |

SMILES canónico |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

Color/Form |

CRYSTALS FROM ETHYL ACETATE |

melting_point |

258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |

| 4720-09-6 | |

Descripción física |

Solid; [Merck Index] |

Solubilidad |

SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |

Sinónimos |

acetylandromedol andromedotoxin grayanotoxin I |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.